CID 67035509

Description

Significance of Cephalosporins in Antimicrobial Research

Cephalosporins represent a cornerstone in the field of antimicrobial research and therapy. oup.com As part of the β-lactam class of antibiotics, their mechanism of action involves the inhibition of bacterial cell wall synthesis. nih.govpatsnap.com They bind to essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of creating the peptidoglycan layer that provides structural integrity to bacteria. patsnap.com This disruption leads to cell lysis and bacterial death, a process known as bactericidal activity. nih.govauctoresonline.org

The extensive research into cephalosporins stems from their broad spectrum of activity against both Gram-positive and Gram-negative bacteria and their continued evolution to combat emerging resistance. auctoresonline.orgnih.gov The development of semi-synthetic derivatives from the original Cephalosporin (B10832234) C, isolated from the fungus Acremonium chrysogenum, has allowed for the creation of thousands of compounds with modified properties, enhancing their antibacterial potency and stability against bacterial enzymes. nih.govslideshare.net This continuous innovation makes them a vital area of study in the ongoing challenge of infectious diseases and antimicrobial resistance. oup.com

Evolution of Cephalosporin Generations and Cefazedone (B1668821) Sodium's Position

The classification of cephalosporins into generations—currently spanning five—is a framework used to denote their spectrum of antimicrobial activity. nih.gov This classification generally reflects the chronological development of these agents and their evolving effectiveness, particularly against Gram-negative bacteria. wikipedia.org

First-generation cephalosporins are known for their strong activity against Gram-positive cocci (like Staphylococcus and Streptococcus) and have moderate activity against some Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. nih.govauctoresonline.org

Second-generation agents exhibit enhanced activity against Gram-negative organisms, including Haemophilus influenzae, while often retaining solid Gram-positive coverage. nih.govnih.gov

Third-generation cephalosporins generally have broader and more potent activity against a wider range of Gram-negative bacteria, though sometimes with reduced effectiveness against Gram-positive organisms compared to the first generation. nih.govwikipedia.org

Fourth-generation cephalosporins offer true broad-spectrum activity, combining the Gram-positive efficacy of first-generation agents with the extended Gram-negative coverage of the third generation. wikipedia.org

Fifth-generation cephalosporins are notable for their activity against challenging resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Cefazedone sodium is classified as a first-generation cephalosporin . google.comglpbio.commedchemexpress.comguidetopharmacology.org Its research profile aligns with this classification, showing good activity against Gram-positive bacteria and a specific, more limited spectrum of Gram-negative bacteria. google.comncats.io Like other first-generation agents, it is noted to be less stable against β-lactamases, which are enzymes produced by some bacteria that can inactivate β-lactam antibiotics. google.com

Overview of Cefazedone Sodium's Broad-Spectrum Research Focus

Research into Cefazedone sodium has centered on defining its in vitro antibacterial activity against a variety of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. glpbio.commedchemexpress.com Its antibacterial activity has been reported to be largely comparable to that of cephalothin (B1668815), another first-generation cephalosporin. ebi.ac.uknih.gov

A notable finding in early research was Cefazedone's activity against enterococci. One study reported that Cefazedone was active at a concentration of 16 micrograms/ml against 100% of tested enterococci strains, which was a significant distinction from cephalothin, which was ineffective. ebi.ac.uknih.gov The spectrum of activity also includes good efficacy against Gram-positive bacteria in general, and specific Enterobacteriaceae strains like E. coli, Klebsiella species, and Proteus mirabilis. ebi.ac.uk

Further research has demonstrated its bactericidal (bacteria-killing) activity against strains of Staphylococcus aureus and Escherichia coli. ebi.ac.uk In one study, the sensitivity of 67 strains of Neisseria gonorrhoeae, including penicillin-resistant ones, was tested, with all strains showing sensitivity to Cefazedone in a minimum inhibitory concentration (MIC) range of 0.0078 to 2.0 µg/ml. ncats.io The combination of Cefazedone with β-lactamase inhibitors like tazobactam (B1681243) has also been a subject of research, aiming to expand its spectrum against resistant bacteria that produce these enzymes. google.com

Table 1: Investigated In Vitro Activity of Cefazedone

| Bacterial Species | Finding | Reference |

|---|---|---|

| Enterococci | Active at 16 µg/ml against 100% of tested strains. | ebi.ac.uknih.gov |

| Staphylococcus aureus | Demonstrated bactericidal activity. | ebi.ac.uk |

| Escherichia coli | Demonstrated bactericidal activity. | ebi.ac.uk |

| Neisseria gonorrhoeae | All 67 strains tested, including penicillin-resistant ones, were sensitive (MIC range: 0.0078-2.0 µg/ml). | ncats.io |

| Proteus mirabilis | Falls within the substance's spectrum of activity. | ebi.ac.uk |

| Klebsiella species | Falls within the substance's spectrum of activity. | ebi.ac.uk |

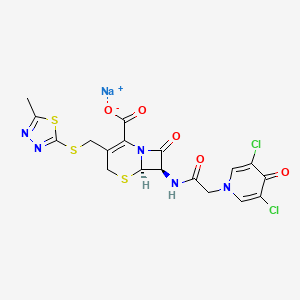

Structure

2D Structure

Properties

CAS No. |

63521-15-3 |

|---|---|

Molecular Formula |

C18H15Cl2N5NaO5S3 |

Molecular Weight |

571.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[2-(3,5-dichloro-4-oxo-1-pyridinyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H15Cl2N5O5S3.Na/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24;/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30);/t12-,16-;/m1./s1 |

InChI Key |

BVWWFFCCSCUUTJ-VQZRABBESA-N |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+] |

Other CAS No. |

63521-15-3 |

Related CAS |

63521-15-3 (mono-hydrochloride salt) |

Synonyms |

7-(2-(3,5-dichloro-4-oxo-1- pyridyl)acetamido)-3-(5-methyl-1,3,4-thiadiazol- 2-ylthiomethyl)-3-cephem-4-carboxylic acid cefazedone cefazedone sodium cefazedone, monosodium salt EMD 30 087 EMD30087 Refosporen Refosporin |

Origin of Product |

United States |

Synthesis and Chemical Modifications for Research Purposes

Semisynthetic Pathways and Precursors

The synthesis of Cefazedone (B1668821) is a multi-step process that relies on key precursors and specific reaction conditions to build its complex molecular architecture. google.com As a semisynthetic compound, its production begins with a naturally derived core structure, which is then chemically modified to yield the final active molecule. mdpi.com

Utilization of 7-Amino-Cephalosporanic Acid (7-ACA) Derivatives

The foundational building block for the synthesis of Cefazedone sodium is 7-amino-cephalosporanic acid (7-ACA). google.com 7-ACA is the core chemical nucleus for the synthesis of many cephalosporin (B10832234) antibiotics and is typically produced through the chemical or enzymatic hydrolysis of cephalosporin C, a fermentation product of the fungus Acremonium chrysogenum. semanticscholar.org

The synthesis of Cefazedone involves the acylation of the amino group at the C-7 position of the 7-ACA ring. This is a critical step that introduces a key side chain responsible for the compound's biological activity.

Reaction Conditions and Catalytic Systems in Laboratory Synthesis

The laboratory synthesis of Cefazedone sodium from 7-ACA involves a series of controlled reactions. In one patented method, the synthesis proceeds through an intermediate, which is then reacted with another compound to form the final product. patsnap.com

A typical synthetic route can be summarized as follows:

Formation of an Intermediate: 7-ACA is reacted with a compound like 3,5-dichloropyridine (B137275) acetic acid in the presence of a dehydrating agent to form an intermediate. google.com

Formation of Cefazedone: This intermediate is then reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764). This reaction is carried out under a nitrogen atmosphere at a temperature ranging from 50 to 90°C. google.com

Conversion to Sodium Salt: The resulting Cefazedone is then treated with a sodium source, such as sodium bicarbonate, to produce the more stable and water-soluble Cefazedone sodium. google.com

The use of specific catalysts is crucial for driving these reactions efficiently. For instance, a boron trifluoride-dimethyl carbonate complex has been employed as a catalyst system in some synthetic approaches. patsnap.com The reaction temperature is a critical parameter that is carefully controlled, often in the range of 0-15°C for certain steps, to ensure optimal yield and purity. patsnap.com

Optimization of Synthetic Procedures for High Yield and Purity

In research and industrial settings, the optimization of synthetic routes is paramount to maximize the yield of the desired product while minimizing the formation of impurities. This involves a careful evaluation of various reaction parameters.

Solvent System Evaluation in Research Synthesis

The choice of solvent is a critical factor that can significantly impact the reaction rate, yield, and purity of the final product. In the synthesis of Cefazedone and its intermediates, various organic solvents are employed.

For the acylation of 7-ACA, solvents such as dimethyl carbonate have been utilized. patsnap.com In subsequent steps, acetonitrile (B52724) has been used as a reaction solvent. google.com The selection of a suitable solvent system is often determined through empirical evaluation to find the optimal balance between solubility of reactants, reaction kinetics, and ease of product isolation. Mixed solvent systems are also commonly used in organic synthesis to achieve desired properties. google.com

Control of By-product Formation

The formation of by-products is a common challenge in multi-step organic syntheses. In the synthesis of Cefazedone, side reactions can occur, leading to impurities that can be difficult to remove and may affect the final product's quality. patsnap.com

One of the key by-products of concern in the synthesis of some cephalosporins is 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD), which is not only a precursor but can also be a degradation product. nih.gov Controlling the levels of such impurities is a critical aspect of the synthesis and purification process. nih.gov

Strategies to control by-product formation include:

Precise control of reaction conditions: Maintaining optimal temperature, pressure, and reaction time can favor the desired reaction pathway. patsnap.com

Use of specific catalysts: Catalysts can enhance the selectivity of a reaction, thereby reducing the formation of unwanted side products. patsnap.com

Purification techniques: After the reaction, purification methods such as crystallization and chromatography are employed to remove impurities and isolate the final product with high purity. google.com

Table 1: Overview of Reaction Conditions for Cefazedone Synthesis

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Intermediate Formation | 7-ACA, Compound II | Boron trifluoride-dimethyl carbonate complex | Dimethyl carbonate | 0-15 | 86-95 | 98.7-99.4 | patsnap.com |

| Cefazedone Formation | Intermediate, 2-mercapto-5-methyl-1,3,4-thiadiazole | - | Acetonitrile | 50-90 | - | - | google.com |

| Final Product (Cefazedone) | Compound III, Compound IV | Triethylamine | Acetonitrile | 0-5 | 92-95 | 99.89-99.91 | google.com |

Derivatization and Analog Synthesis for Structure-Activity Exploration

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For antibiotics like Cefazedone, this involves synthesizing a series of analogs with systematic modifications to different parts of the molecule and evaluating their antimicrobial potency.

The Cefazedone molecule offers several sites for chemical modification, including the C-7 acylamino side chain and the C-3 substituent, which is a 5-methyl-1,3,4-thiadiazolylthiomethyl group. researchgate.net Modifications at these positions can have a profound impact on the antibiotic's spectrum of activity, potency, and resistance to bacterial β-lactamases. researchgate.net

While specific and extensive SAR studies focused solely on Cefazedone are not widely available in the public domain, the general principles of cephalosporin and thiadiazole chemistry provide a framework for potential derivatization strategies. The 1,3,4-thiadiazole (B1197879) moiety, in particular, is a versatile scaffold found in numerous biologically active compounds, including other antibiotics like Cefazolin (B47455). mdpi.comsid.ir

Research on other 1,3,4-thiadiazole derivatives has shown that modifications to this ring system can lead to compounds with a range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.com For instance, the synthesis of thiadiazole-isatin hybrid analogs has been explored, demonstrating that the nature, number, and position of substituents on the phenyl ring can significantly influence their inhibitory potentials against various enzymes. patsnap.com

In the context of Cefazedone, the synthesis of analogs could involve:

Modification of the C-7 side chain: Introducing different acyl groups to the 7-amino position could alter the compound's affinity for penicillin-binding proteins (PBPs) and its susceptibility to β-lactamases.

Modification of the C-3 side chain: Altering the substituent on the 1,3,4-thiadiazole ring or replacing the entire thiadiazole moiety with other heterocyclic systems could impact the drug's pharmacokinetic properties and spectrum of activity.

Such studies are crucial for the rational design of new cephalosporin antibiotics with improved efficacy and a broader spectrum of action against resistant bacterial strains.

Chemical Modification of Side Chains (e.g., Thiadiazole Moiety)

The 1,3,4-thiadiazole ring is a significant heterocyclic moiety present in the structure of Cefazedone sodium and is a key target for synthetic modification. mdpi.comresearchgate.netmdpi.com This moiety is specifically a 2-mercapto-5-methyl-1,3,4-thiadiazole group attached to the C-3 position of the cephalosporin core. researchgate.net Modifications involving the thiadiazole ring, either at the C-3 position or by introducing it into the C-7 acyl side chain, have been explored to create new cephalosporin derivatives. mdpi.comnih.govjst.go.jp

Research has demonstrated that incorporating a 1,3,4-thiadiazole group into the C-7 acyl side chain can yield potent compounds. nih.gov One such approach involves the synthesis of new 7-aminocephalosporanic acid (7-ACA) derivatives by acylating the 7-amino group with various arylidinimino-1,3,4-thiadiazole-thio(or dithio)-acetic acid intermediates. nih.gov This creates novel cephalosporins where the acyl side chain contains a sulfide (B99878) or a disulfide bond linking to the thiadiazole ring. nih.gov Studies have found that derivatives containing a disulfide bond exhibited better activity against Staphylococcus aureus and Escherichia coli compared to those with a sulfide bond. nih.gov

Another strategy involves modifying the substituent directly attached to the C-3 position of the cephem nucleus. jst.go.jp Sugawara et al. prepared 3-(5-substituted-1,3,4-thiadiazol-2-yl)ceph-3-em derivatives. Their findings indicated that the resulting 7-thienylacetamido-3-(5-substituted-1,3,4-thiadiazol-2-yl)ceph-3-em derivatives showed antibacterial activity against gram-positive organisms similar to cephalothin (B1668815), but superior activity against gram-negative organisms. jst.go.jp

Further research has involved linking the thiadiazole moiety to other chemical groups to explore new structures. researchgate.netrdd.edu.iq For instance, two series of new compounds were synthesized: one featuring a thiadiazole linked to cysteine and another where a thiadiazole is linked to cysteine via a disulfide bond, which were then incorporated into the cephalosporin structure. researchgate.netrdd.edu.iq The incorporation of moieties like Schiff bases and sulfonamides into these thiadiazole-containing side chains has also been investigated to enhance antimicrobial activity. researchgate.netrdd.edu.iq

Table 1: Research on Chemical Modification of Cephalosporin Thiadiazole Side Chains

| Modification Strategy | Position of Modification | Key Reagents/Intermediates | Reported Findings | Reference |

|---|---|---|---|---|

| Acylation with thiadiazole-thio/dithio-acetic acids | C-7 Acyl Side Chain | Arylidinimino-1,3,4-thiadiazole-thio/dithio-acetic acid intermediates | Derivatives with disulfide bonds showed more potent activity than those with sulfide bonds. | nih.gov |

| Direct attachment of substituted thiadiazoles | C-3 | 3-Formylceph-3-ems and thiocarbonylhydrazines | Resulting compounds showed superior activity against gram-negative organisms compared to cephalothin. | jst.go.jp |

| Linkage to cysteine and other moieties | C-7 Acyl Side Chain | Thiadiazole linked to cysteine, Schiff bases, Sulfonamides | New cephalosporins showed remarkable activities on E. coli and Staph. aureus. | researchgate.netrdd.edu.iq |

Exploration of Hybrid Analogs (e.g., Thiadiazole-Isatin Hybrids)

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a strategy employed to develop new therapeutic agents with potentially enhanced efficacy. nih.gov In the context of cephalosporin-related research, this has led to the exploration of hybrid molecules that combine the thiadiazole nucleus with other biologically active scaffolds, such as isatin (B1672199). patsnap.comresearchgate.net Isatin (1H-indole-2,3-dione) and its derivatives are known to possess a wide range of biological activities. nih.govmdpi.com

A study by Aleid et al. focused on the design, synthesis, and evaluation of thiadiazole-isatin hybrid analogs. patsnap.comresearchgate.net The synthesis involved a multi-step process:

An intermediate was first produced by reacting hydrazine (B178648) with an appropriate aryl aldehyde. researchgate.net

This intermediate was then treated with isatin and glacial acetic acid. researchgate.net

The final step involved reacting the resulting product with various substituted aryl aldehydes to yield the target thiadiazole-isatin derivatives. researchgate.net

This research produced a series of twenty novel thiadiazole-isatin hybrid analogs. patsnap.comresearchgate.net These compounds were then evaluated for potential biological activities. patsnap.comresearchgate.net Such studies into hybrid molecules represent a frontier in medicinal chemistry, aiming to create multifunctional compounds by integrating the structural features of different pharmacologically relevant molecules. nih.gov The synthesis of 4-aminoquinoline–isatin based molecular hybrids and spiro-β-lactam-isatin hybrids further illustrates the versatility of isatin as a building block in creating complex molecular architectures for research purposes. nih.govscispace.com

Table 2: Synthesis of Thiadiazole-Isatin Hybrid Analogs

| Step | Description | Key Reactants | Product | Reference |

|---|---|---|---|---|

| 1 | Intermediate Formation | Hydrazine, Aryl aldehyde | Hydrazone Intermediate | researchgate.net |

| 2 | Core Hybrid Synthesis | Hydrazone intermediate, Isatin, Glacial acetic acid | Thiadiazole-Isatin Core | researchgate.net |

| 3 | Final Derivative Synthesis | Thiadiazole-Isatin Core, Substituted aryl aldehydes | Thiadiazole-Isatin Hybrid Analogs (1-20) | patsnap.comresearchgate.net |

Molecular Mechanism of Antimicrobial Action

Cefazedone (B1668821) sodium's primary mode of action is the disruption of bacterial cell wall synthesis, a process essential for bacterial survival. patsnap.com

Inhibition of Bacterial Cell Wall Biosynthesis

Cefazedone sodium targets and inhibits the synthesis of the bacterial cell wall, which is primarily composed of peptidoglycan. patsnap.com This complex polymer provides structural integrity to the bacterial cell, protecting it from osmotic pressure. patsnap.com

The bactericidal effect of Cefazedone sodium is initiated by its binding to and inactivation of penicillin-binding proteins (PBPs). ncats.iomcmaster.ca These proteins are enzymes located on the inner membrane of the bacterial cell wall and are crucial for the final steps of peptidoglycan assembly. patsnap.comncats.io By forming a covalent bond with the active site of PBPs, Cefazedone sodium effectively inhibits their enzymatic activity. researchgate.net

Disruption of Peptidoglycan Cross-linking

The inhibition of PBPs by Cefazedone sodium directly interferes with the cross-linking of peptidoglycan chains. patsnap.com This cross-linking process, catalyzed by PBPs acting as transpeptidases, is vital for creating a strong and rigid cell wall structure. researchgate.nettoku-e.com The prevention of this crucial step leads to the formation of a weakened and defective cell wall. patsnap.com

Cellular Lysis as a Consequence of Cell Wall Integrity Compromise

The compromised integrity of the bacterial cell wall, resulting from the inhibition of peptidoglycan cross-linking, renders the bacterium susceptible to osmotic pressure. patsnap.com This ultimately leads to cell lysis, where the cell bursts and dies. patsnap.comncats.io This mechanism of action is characteristic of beta-lactam antibiotics, including cephalosporins. ontosight.ai

Resistance to Enzymatic Degradation

A key feature of Cefazedone sodium is its stability against certain bacterial enzymes that can inactivate many other beta-lactam antibiotics.

Stability Against Beta-Lactamases

Cefazedone sodium exhibits a degree of resistance to hydrolysis by beta-lactamases. fengchengroup.com These enzymes are produced by some bacteria as a defense mechanism to break down the beta-lactam ring, which is the core structural component of beta-lactam antibiotics responsible for their antimicrobial activity. fengchengroup.com While Cefazedone is generally stable, some beta-lactamase-producing strains of Gram-negative bacilli and Gram-positive cocci can show resistance. google.com The combination of Cefazedone sodium with a beta-lactamase inhibitor, such as tazobactam (B1681243) sodium, can enhance its activity against these resistant strains. google.com

Preclinical Pharmacokinetics and Metabolism Research

Absorption and Distribution Studies in Model Systems

The absorption and distribution profile of a drug is critical to understanding its onset of action and availability at target sites. Studies in preclinical models have characterized the systemic availability, tissue penetration, and protein binding of Cefazedone (B1668821).

Systemic Bioavailability Investigations

Cefazedone sodium is poorly absorbed when administered orally and is therefore intended for parenteral use. karger.com Preclinical studies using radiolabelled (¹⁴C) Cefazedone have demonstrated that the compound is absorbed rapidly following intramuscular injection in species such as rats, beagle dogs, and rhesus monkeys. researchgate.net Comparative studies in mice, dogs, and rabbits have shown that parenteral application of Cefazedone results in higher and more sustained serum concentrations compared to the related cephalosporin (B10832234), Cefazolin (B47455). nih.gov

Tissue Distribution Profiling

Following absorption, Cefazedone distributes into various body tissues. Studies in animal models have shown excellent tissue diffusion. karger.com High concentrations of the drug have been measured in key organs, including the kidneys, liver, heart, lung, and skin. researchgate.net

In rabbits, Cefazedone achieved higher and more prolonged concentrations than Cefazolin in all tissues examined, with the exception of bone marrow. nih.gov Notably, these studies also indicated that Cefazedone did not penetrate the cerebrospinal fluid (CSF) or brain tissue in rabbits, suggesting it does not readily cross the blood-brain barrier. nih.gov The elimination half-life from both blood and organs in various species is reported to be between 1.0 and 1.6 hours. researchgate.net

| Animal Model | Tissues with High Concentration | Tissues with Low/No Penetration | Reference |

|---|---|---|---|

| Rats, Beagle Dogs, Rhesus Monkeys | Kidneys, Liver, Heart, Lung, Skin | Data not specified | researchgate.net |

| Rabbits | General tissues (higher than Cefazolin) | Bone Marrow, Cerebrospinal Fluid (CSF), Brain Tissue | nih.gov |

Protein Binding Characteristics

The binding of a drug to plasma proteins can significantly influence its distribution and availability to exert its pharmacological effect. Cefazedone exhibits a high degree of binding to human serum proteins, reported to be between 93% and 96%. karger.com Preclinical investigations have revealed that the extent of serum protein binding for Cefazedone varies significantly between different animal species. nih.gov This highlights the importance of species-specific data when interpreting pharmacokinetic parameters and extrapolating them to humans.

| Species | Extent of Serum/Plasma Protein Binding | Reference |

|---|---|---|

| Human | 93 - 96% | karger.com |

| Mouse, Dog, Rabbit | Marked differences observed between species (specific percentages not detailed in source) | nih.gov |

Biotransformation and Elimination Pathways

Understanding how a compound is metabolized and eliminated from the body is fundamental to defining its duration of action and potential for drug-drug interactions.

Metabolic Stability Studies

Research indicates that Cefazedone is a metabolically stable compound. karger.com Studies in rats, beagle dogs, and rhesus monkeys have shown that Cefazedone is "hardly metabolized at all". researchgate.net Analysis of urine collected from these species during the first 8 hours post-administration revealed only the unchanged parent drug. researchgate.net Likewise, only unchanged Cefazedone was detected in the serum, bile, and tissue samples from rats, confirming its high metabolic stability in preclinical models. researchgate.net The drug is also reported to be stable for extended periods in both serum and pH 7.0 phosphate (B84403) buffer. karger.com

Excretion Routes and Renal Clearance in Preclinical Models

Consistent with its limited metabolism, Cefazedone is primarily eliminated from the body as the unchanged drug. karger.comepo.org Elimination is rapid, with approximately 80% to 85% of the administered dose being excreted within 24 hours in animal models. researchgate.net

The primary route of excretion shows species-dependent variation. Rhesus monkeys excrete the drug almost exclusively via the urine. researchgate.net In contrast, both rats and dogs exhibit elimination through both urine and feces. researchgate.net Biliary excretion has been quantified in rats, accounting for a significant portion of the drug's elimination in this species. After intravenous administration in rats, approximately 36% of the dose is eliminated via the bile within 4 hours. researchgate.net

| Animal Model | Primary Excretion Route | % of Dose Excreted (24h) | Biliary Excretion Details | Reference |

|---|---|---|---|---|

| Rhesus Monkey | Urine (almost exclusively) | ~80 - 85% | Not a major route | researchgate.net |

| Beagle Dog | Urine and Feces | ~80 - 85% | Observed, but not quantified in source | researchgate.net |

| Rat | Urine and Feces | ~80 - 85% | ~36% of IV dose in 4h | researchgate.net |

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Settings

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool in the preclinical assessment of antibiotics. It integrates the time course of drug concentrations (pharmacokinetics) with its antimicrobial effect (pharmacodynamics) to predict optimal dosing regimens. For β-lactam antibiotics like Cefazedone, the primary PK-PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%ƒT > MIC). Preclinical models, typically in rodents, are essential for establishing the magnitude of this index required for a specific therapeutic effect (e.g., bacteriostatic or bactericidal activity).

Time-Dependent Antibiotic Activity Assessment (Time above Minimum Inhibitory Concentration)

The antibacterial activity of Cefazedone, like other cephalosporins, is primarily dependent on the duration of exposure to the pathogen rather than the peak concentration. Therefore, the key pharmacodynamic parameter is the time that the drug concentration exceeds the Minimum Inhibitory Concentration (MIC) of the target organism. In preclinical studies, this is assessed to determine the ƒT > MIC target associated with successful bacterial eradication. While the general target for cephalosporins in animal models is often cited as a ƒT > MIC of 40-50% for a bacteriostatic effect, specific data from preclinical studies on Cefazedone sodium to confirm this value are not available in the public domain.

Correlation of PK-PD Indices with Antimicrobial Effect in Preclinical Models

A crucial step in preclinical development is to correlate PK-PD indices, such as %ƒT > MIC, with in vivo antimicrobial outcomes in animal infection models (e.g., thigh or lung infection models). These studies involve administering various doses and schedules of the antibiotic to infected animals, measuring the resulting drug concentrations in plasma or at the site of infection, and quantifying the reduction in bacterial load over a 24-hour period. This allows researchers to establish the specific %ƒT > MIC value that correlates with static, bactericidal, or 2-log kill effects. Unfortunately, no specific preclinical studies detailing these correlations for Cefazedone sodium were identified. The available research focuses on clinical outcomes in human patients. researchgate.net

In Vitro Antimicrobial Activity Studies

Spectrum of Activity Against Bacterial Pathogens

Cefazedone (B1668821) sodium is a broad-spectrum cephalosporin (B10832234) antibiotic with demonstrated activity against a range of Gram-positive and Gram-negative bacteria. patsnap.compatsnap.comchemsrc.comcphi-online.com Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. patsnap.compatsnap.com

Cefazedone sodium exhibits potent antimicrobial activity against various Gram-positive bacteria. researchgate.netresearchgate.net It is particularly effective against genera such as Staphylococcus, Streptococcus, and Pneumococcus. ebi.ac.uk Notably, it has been shown to be active against enterococci at a concentration of 16 micrograms/ml, a level at which the comparable antibiotic cephalothin (B1668815) is completely ineffective. ebi.ac.uknih.gov In comparative studies, cefazedone was found to be markedly superior to cefazolin (B47455) in 5 out of 14 strains of staphylococci and streptococci. ebi.ac.uk Furthermore, when compared to cephalothin, cefazedone demonstrated highly superior effectiveness against all tested Gram-positive organisms. ebi.ac.uk While cefazedone is effective against sensitive Staphylococcus aureus, it is less stable against beta-lactamase-producing strains. google.com

The in vitro spectrum of cefazedone sodium extends to several Gram-negative bacterial pathogens. patsnap.compatsnap.com It demonstrates good activity against strains of Escherichia coli, Klebsiella species, and Proteus mirabilis. ebi.ac.uk Its efficacy also includes activity against Pasteurella and Salmonella genera. ebi.ac.uk However, cefazedone is not effective against Pseudomonas aeruginosa. karger.com The compound is relatively resistant to degradation by certain Gram-negative bacterial β-lactamases, contributing to its effectiveness against many strains of Enterobacteriaceae. karger.com Despite this, its stability against beta-lactamases from Gram-negative bacilli is considered less robust, which can lead to resistance in some strains. google.com

Quantitative Susceptibility Testing Methodologies

The susceptibility of bacterial isolates to cefazedone sodium is quantitatively determined using standardized laboratory methods. These methods provide crucial data on the concentration of the antibiotic required to inhibit or kill the bacteria.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. cabidigitallibrary.orgresearchgate.net For cefazedone sodium, MIC values have been determined using both broth dilution and agar (B569324) diffusion techniques. nih.govclsi.org

In the broth dilution method , serial dilutions of cefazedone sodium are prepared in a liquid growth medium in test tubes or microtiter plates. microrao.commdpi.com A standardized inoculum of the test bacteria is added to each dilution, and the plates are incubated. microrao.commdpi.com The MIC is the lowest concentration of the antibiotic that prevents visible turbidity. microrao.com Studies have shown a good correlation between MIC values obtained from broth dilution and those from agar diffusion tests for cefazedone. nih.gov

The agar diffusion method involves incorporating different concentrations of cefazedone sodium into an agar medium. researchgate.net A standardized bacterial inoculum is then applied to the surface of the agar plates. researchgate.net After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth on the agar surface. microrao.com

A study involving patients with community-acquired pneumonia reported MICs for cefazedone between 0.25 and 1 mg/L for the isolated pathogens. researchgate.netnih.gov Another study determined that 100% of enterococci were inhibited at a cefazedone concentration of 16 µg/ml. nih.gov

| Bacterial Species | MIC Range (mg/L) | Reference |

|---|---|---|

| Pathogens from Community-Acquired Pneumonia | 0.25 - 1 | researchgate.netnih.gov |

| Enterococci | 16 | nih.gov |

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. creative-diagnostics.com It is determined as a subsequent step after an MIC test. microchemlab.com To determine the MBC, an aliquot of broth from the tubes showing no visible growth in the MIC test is subcultured onto antibiotic-free agar plates. nih.govbmglabtech.com After incubation, the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum is considered the MBC. creative-diagnostics.commicrobe-investigations.com

Studies have demonstrated the bactericidal activity of cefazedone against strains of Staphylococcus aureus and Escherichia coli. ebi.ac.uk The effect was noted to be less pronounced against a strain of Proteus mirabilis. ebi.ac.uk The bactericidal activity was found to be higher in serum and bile compared to nutrient broth, but less pronounced in urine. ebi.ac.uk

Comparative In Vitro Efficacy Studies

The in vitro efficacy of cefazedone has been compared to other cephalosporins, such as cefazolin and cephalothin. ebi.ac.uk In a study testing 358 bacterial strains, the antibacterial activity of cefazedone was found to be largely comparable to that of cephalothin. nih.gov However, cefazedone showed moderate effectiveness against enterococci, while cephalothin was ineffective. nih.gov

Comparison with First-Generation Cephalosporins (e.g., Cephalothin, Cefazolin)

Cefazedone, a semisynthetic first-generation cephalosporin, demonstrates a potent antibacterial profile, particularly against Gram-positive bacteria. ncats.ioebi.ac.uk Its activity has been extensively compared to that of its contemporaries, primarily Cephalothin and Cefazolin.

A comparative study determining the Minimum Inhibitory Concentration (MIC) of Cefazedone (CZD) against various clinical isolates found it to have the most potent inhibitory effect on Gram-positive strains when compared with other first-generation cephalosporins like Cefazolin (CEZ). koreascience.kr The geometric mean MIC for Cefazedone against Gram-positive strains was 0.386 µg/mL, which was lower than that of Cefazolin (0.894 µg/mL). koreascience.kr A similar trend was observed specifically for Staphylococcus aureus strains, where Cefazedone had a geometric mean MIC of 0.340 µg/mL compared to Cefazolin's 0.534 µg/mL. koreascience.kr Against Gram-negative strains, Cefazedone also showed better antibacterial activity than Cefazolin. koreascience.kr

Table 1: Comparison of Geometric Mean MICs (µg/mL) of Cefazedone and Other First-Generation Cephalosporins

| Bacterial Group | Cefazedone (CZD) | Cefazolin (CEZ) |

| Gram-positive strains | 0.386 | 0.894 |

| Staphylococcus aureus | 0.340 | 0.534 |

| Data sourced from a comparative study using the two-fold serial agar dilution method. koreascience.kr |

Comparison with Advanced-Generation Cephalosporins

When compared to advanced-generation cephalosporins, Cefazedone's activity profile reflects the typical trade-offs seen between cephalosporin generations. Generally, later-generation cephalosporins offer a broader spectrum against Gram-negative bacilli and greater stability against β-lactamases, but often at the cost of reduced potency against Gram-positive cocci compared to first-generation agents. nih.govnih.gov

In a direct in vitro comparison with Cefotaxime (B1668864), a third-generation cephalosporin, Cefazedone demonstrated superior activity against Gram-positive organisms. koreascience.kr The geometric mean MIC of Cefazedone for Gram-positive strains was significantly lower than that of Cefotaxime (0.386 µg/mL vs. 1.502 µg/mL). koreascience.kr This advantage was even more pronounced against Staphylococcus aureus, where Cefazedone's geometric mean MIC was 0.340 µg/mL, while Cefotaxime's was 2.500 µg/mL. koreascience.kr This finding is consistent with the general principle that third-generation cephalosporins are less active against staphylococci than their first-generation counterparts. nih.gov

Table 2: Comparison of Geometric Mean MICs (µg/mL) of Cefazedone and an Advanced-Generation Cephalosporin

| Bacterial Group | Cefazedone (1st Gen) | Cefotaxime (3rd Gen) |

| Gram-positive strains | 0.386 | 1.502 |

| Staphylococcus aureus | 0.340 | 2.500 |

| Data sourced from a comparative study using the two-fold serial agar dilution method. koreascience.kr |

Activity Against Specific Resistant Strains In Vitro

The effectiveness of Cefazedone against resistant bacterial strains is largely dependent on the mechanism of resistance. As a first-generation cephalosporin, Cefazedone is susceptible to degradation by many β-lactamase enzymes, which are a primary resistance mechanism for Enterobacteriaceae. google.com

However, studies have shown that Cefazedone can be effective against certain β-lactamase-producing organisms. In an in vitro study of 67 strains of Neisseria gonorrhoeae, all isolates, including three penicillin-resistant, β-lactamase-producing strains, were found to be sensitive to Cefazedone, with MIC values ranging from 0.0078 to 2.0 µg/mL. ncats.io

To overcome resistance mediated by β-lactamases, Cefazedone has been combined with a β-lactamase inhibitor, tazobactam (B1681243). google.com This combination restores the activity of Cefazedone, demonstrating high antibacterial efficacy against Gram-negative bacilli and Gram-positive cocci that produce β-lactamases and are otherwise resistant to Cefazedone alone. google.com This approach expands the therapeutic potential of Cefazedone to include infections caused by such resistant bacteria. google.com

Table 3: In Vitro Activity of Cefazedone Against Specific Resistant Strains

| Organism | Resistance Mechanism | Cefazedone Activity / MIC Range |

| Neisseria gonorrhoeae | Penicillin-resistant, β-lactamase producing | Sensitive (MIC: 0.0078 - 2.0 µg/mL) ncats.io |

| β-lactamase producing Gram-negative bacilli & Gram-positive cocci | β-lactamase production | Resistant to Cefazedone alone; Susceptible when combined with Tazobactam google.com |

Bacterial Resistance Mechanisms and Strategies for Overcoming Resistance

Mechanisms of Resistance to Cefazedone (B1668821) Sodium

Bacteria have evolved sophisticated mechanisms to counteract the bactericidal effects of β-lactam antibiotics like Cefazedone sodium. These mechanisms primarily involve enzymatic degradation of the antibiotic, alteration of the drug target, active removal of the drug from the cell, and reduction of its entry into the bacterial cell.

Beta-Lactamase Production and Hydrolysis of the Beta-Lactam Ring

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. drugbank.comnih.govjustia.com These enzymes catalyze the hydrolysis of the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. nih.govjustia.commdpi.com While Cefazedone sodium exhibits some stability against certain β-lactamases, the continued evolution and spread of a wide variety of these enzymes, particularly extended-spectrum β-lactamases (ESBLs), can lead to resistance. nih.govmdpi.comfengchengroup.com The genes encoding β-lactamases are often located on mobile genetic elements such as plasmids, facilitating their transfer between different bacterial species. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs)

Cefazedone sodium, like other β-lactam antibiotics, exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs). patsnap.comncats.iopharmaffiliates.commcmaster.ca PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.compatsnap.com Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and death. patsnap.com Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs. These alterations can reduce the binding affinity of Cefazedone sodium for the PBP, thereby diminishing the antibiotic's inhibitory effect. nih.govoup.com For instance, some resistant strains of Staphylococcus aureus produce a modified PBP, known as PBP2a or PBP2', which has a low affinity for most β-lactam antibiotics. nih.govoup.com

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. nih.govjournalagent.comfrontiersin.org The overexpression of these pumps can lead to multidrug resistance by reducing the intracellular concentration of the antibiotic to sub-therapeutic levels. nih.govbristol.ac.uk In Gram-negative bacteria, these pumps often form a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, effectively removing the drug from the cell. nih.gov While the direct role of specific efflux pumps in Cefazedone resistance is an area of ongoing research, the general mechanism of efflux-mediated resistance is a significant factor in the reduced susceptibility of bacteria to various antibiotics.

Reduced Outer Membrane Permeability and Porin Modifications

In Gram-negative bacteria, the outer membrane acts as a selective barrier, regulating the influx of substances into the cell. bristol.ac.uknih.govnih.gov Hydrophilic antibiotics like Cefazedone sodium typically enter the periplasmic space through protein channels called porins. nih.govnih.govmdpi.com Bacteria can develop resistance by reducing the permeability of their outer membrane. This can be achieved by decreasing the number of porin channels or by expressing modified porins with a reduced channel size or altered charge, which restricts the entry of the antibiotic. nih.govmdpi.comopenmicrobiologyjournal.com This mechanism, often in conjunction with β-lactamase production, can significantly contribute to antibiotic resistance by limiting the access of Cefazedone sodium to its PBP targets. nih.govmdpi.com

Strategies for Overcoming Resistance

To combat the growing threat of antibiotic resistance, several strategies are being employed. One of the most effective approaches is the use of combination therapies.

Combination Therapies with Beta-Lactamase Inhibitors (e.g., Tazobactam (B1681243) Sodium)

A key strategy to overcome resistance mediated by β-lactamase enzymes is to co-administer the β-lactam antibiotic with a β-lactamase inhibitor. nih.gov These inhibitors, such as Tazobactam sodium, are structurally similar to β-lactam antibiotics and can bind to and inactivate β-lactamase enzymes. medlineplus.gov By doing so, they protect the primary antibiotic from degradation, allowing it to reach its PBP target and exert its bactericidal effect. medlineplus.gov

The combination of Cefazedone sodium and Tazobactam sodium has been investigated as a means to restore the activity of Cefazedone against resistant bacteria, particularly those producing β-lactamases. google.comgoogle.com Research has shown that such a combination can exhibit enhanced antibacterial activity against Gram-negative bacilli and Gram-positive cocci that are resistant to Cefazedone alone. google.com The optimal ratio of Cefazedone sodium to Tazobactam sodium is crucial for achieving a synergistic effect and effective therapeutic outcomes. google.com

Table 1: Mechanisms of Bacterial Resistance to Cefazedone Sodium

| Mechanism | Description | Key Bacterial Components Involved |

|---|---|---|

| Enzymatic Degradation | Hydrolysis of the β-lactam ring, inactivating the antibiotic. | Beta-lactamase enzymes (e.g., ESBLs) |

| Target Modification | Alterations in the structure of the antibiotic's target site, reducing binding affinity. | Penicillin-Binding Proteins (PBPs) |

| Active Efflux | Pumping the antibiotic out of the bacterial cell. | Efflux pump proteins |

| Reduced Permeability | Limiting the entry of the antibiotic into the bacterial cell. | Porin channels in the outer membrane (Gram-negative bacteria) |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Cefazedone sodium |

| Tazobactam sodium |

| Penicillin |

| Cephalosporin (B10832234) |

| Ampicillin |

| Amoxicillin (B794) |

| Avibactam |

| Aztreonam |

| Carbenicillin Disodium Salt |

| Cefaclor |

| Cefadroxil |

| Cefalexin |

| Cefaloglycin |

| Cefalonium |

| Cefaloridine |

| Cefalotin |

| Cefamandole |

| Cefapirin |

| Cefatrizine |

| Cefazaflur |

| Cefazolin (B47455) |

| Cefepime (B1668827) |

| Cefixime (B193813) |

| Cefmetazole |

| Cefonicid |

| Cefoperazone |

| Ceforanide |

| Cefotaxime (B1668864) |

| Cefotetan |

| Cefoxitin |

| Cefprozil |

| Cefradine |

| Ceftaroline |

| Ceftazidime |

| Ceftezole |

| Ceftizoxime |

| Ceftolozane |

| Ceftriaxone (B1232239) |

| Cefuroxime |

| Cefuzonam |

| Chloramphenicol |

| Clavulanic acid |

| Cloxacillin |

| Enmetazobactam |

| Ertapenem |

| Fosfomycin |

| Furosemide |

| Gentamicin |

| Imipenem |

| Levofloxacin |

| Linezolid |

| Meropenem |

| Nitrocefin |

| Oxacillin |

| Piperacillin |

| Relebactam |

| Sulbactam |

| Temocillin |

| Tetracycline |

| Ticarcillin |

Synergistic Effects of Co-Administration in In Vitro Models

The challenge of rising antibiotic resistance has spurred research into combination therapies, where existing antibiotics are co-administered to enhance their efficacy. In the context of Cefazedone sodium, in vitro studies exploring its synergistic potential with other antimicrobial agents have yielded promising results, suggesting a viable strategy to combat resistant bacterial strains.

One of the primary mechanisms underlying the synergistic effect of antibiotic combinations is the potential to overcome specific resistance mechanisms. For instance, the co-administration of a β-lactam antibiotic like Cefazedone with a β-lactamase inhibitor can restore its activity against bacteria that produce these enzymes. nih.gov β-lactamases are a major cause of resistance to β-lactam antibiotics, as they hydrolyze the amide bond in the β-lactam ring, inactivating the drug. mdpi.com By inhibiting these enzymes, the β-lactam antibiotic can effectively reach its target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis. nih.govmdpi.com

In vitro studies provide a controlled environment to investigate the mechanisms behind these synergistic interactions. frontiersin.org A common method to quantify synergy is the fractional inhibitory concentration index (FICI). An FICI of ≤ 0.5 is generally considered indicative of a synergistic effect. shea-online.org Research has demonstrated the synergistic potential of combining different β-lactam antibiotics. For example, the combination of amoxicillin and cefdinir (B1668824) has shown synergistic bactericidal activity against MRSA strains in vitro. shea-online.org

Furthermore, studies have explored the synergistic effects of combining cefiderocol (B606585), a novel siderophore cephalosporin, with other antibiotics against highly resistant Gram-negative bacteria. nih.govnih.gov In one study, the combination of cefiderocol with avibactam, a β-lactamase inhibitor, showed potent synergy against PER-producing Acinetobacter baumannii. nih.gov This highlights the potential of combining different classes of β-lactam agents or a β-lactam with a β-lactamase inhibitor to overcome specific resistance mechanisms.

While direct in vitro studies on the synergistic effects of Cefazedone sodium with other specific antibiotics are not extensively detailed in the provided search results, the principles of antibiotic synergy are well-established. The combination of antimicrobial peptides (AMPs) with conventional antibiotics, for instance, has been shown to increase membrane permeability, disrupt biofilms, and directly potentiate antibiotic efficacy. frontiersin.org These mechanisms could potentially apply to combinations involving Cefazedone sodium as well.

The following table summarizes the types of synergistic interactions observed in vitro with cephalosporins and other antibiotics, which could be relevant for future studies involving Cefazedone sodium.

| Antibiotic Combination Principle | Bacterial Target/Mechanism | Potential for Cefazedone Sodium Synergy |

| β-lactam + β-lactamase inhibitor | β-lactamase producing bacteria | High: To restore activity against resistant strains producing β-lactamases. |

| Two different β-lactams | Penicillin-Binding Proteins (PBPs) | Moderate to High: Potential for enhanced PBP inhibition and overcoming certain resistance mutations. |

| β-lactam + Aminoglycoside | Cell wall synthesis and protein synthesis | High: Increased uptake of aminoglycoside due to cell wall damage by the β-lactam. |

| β-lactam + Antimicrobial Peptide (AMP) | Cell wall synthesis and membrane integrity | High: AMPs can permeabilize the bacterial membrane, facilitating β-lactam entry. |

This table is illustrative and based on general principles of antibiotic synergy. Specific in vitro testing is required to confirm these effects for Cefazedone sodium.

Further in vitro research is warranted to systematically evaluate the synergistic potential of Cefazedone sodium with a range of other antibiotics and resistance-modifying agents against clinically relevant bacterial pathogens. Such studies are crucial for developing effective combination therapies to address the growing threat of antibiotic resistance.

Development of Novel Analogs to Circumvent Resistance Mechanisms

The relentless evolution of bacterial resistance necessitates the continuous development of new antibiotics, including novel analogs of existing drugs like Cefazedone. The goal of creating these analogs is to design molecules that can effectively evade or overcome the resistance mechanisms that render older antibiotics ineffective. google.com

One of the primary drivers for developing new analogs is the emergence of resistance due to alterations in the target site, specifically the penicillin-binding proteins (PBPs). nih.gov Bacteria can acquire mutations in the genes encoding PBPs, leading to a reduced binding affinity for β-lactam antibiotics. nih.gov The development of novel analogs often involves modifying the chemical structure of the parent compound to enhance its binding to these altered PBPs.

Another key strategy is to design analogs that are more stable against the hydrolytic activity of β-lactamase enzymes. nih.govmdpi.com This can be achieved by adding specific chemical moieties to the core structure of the antibiotic that sterically hinder the approach of the β-lactamase enzyme or that are inherently less susceptible to hydrolysis. The development of third-generation cephalosporins, for example, was a significant step in this direction, offering enhanced stability against many β-lactamases produced by Gram-negative bacteria. patsnap.com

Furthermore, the development of siderophore cephalosporins like cefiderocol represents a novel approach to circumventing resistance. nih.gov These analogs utilize the bacteria's own iron uptake systems to gain entry into the cell, effectively acting as a "Trojan horse." This mechanism can bypass resistance conferred by porin channel mutations, which can limit the influx of other antibiotics. nih.gov

The process of developing novel analogs is a complex and iterative one, often involving:

High-throughput screening of chemical libraries to identify compounds with desired activity. nih.gov

Structure-activity relationship (SAR) studies to understand how chemical modifications affect antibacterial efficacy and resistance profiles.

In vitro testing against a panel of resistant bacterial strains to evaluate the effectiveness of new analogs. nih.govnih.gov

While specific information on the development of novel analogs directly derived from Cefazedone sodium is limited in the provided search results, the general principles of antibiotic development are applicable. The chemical structure of Cefazedone, with its specific side chains at the C-3 and C-7 positions, offers multiple points for modification. researchgate.netkarger.com For instance, altering the C-3 side chain, which in Cefazedone is a (5-methyl-1,3,4-thiadiazol-2-yl)-thio group, could potentially influence its stability against certain β-lactamases or its pharmacokinetic properties. karger.com Similarly, modifications to the C-7 acylamino side chain could enhance its affinity for PBPs in resistant strains.

The table below outlines potential strategies for developing novel Cefazedone analogs to overcome specific resistance mechanisms.

| Resistance Mechanism | Strategy for Novel Analog Development | Potential Modification on Cefazedone Structure |

| β-lactamase production | Enhance stability to enzymatic hydrolysis. | Modify the C-7 acylamino side chain to sterically hinder enzyme access. |

| Altered Penicillin-Binding Proteins (PBPs) | Increase binding affinity to mutated PBPs. | Alter the C-7 acylamino side chain to create new interactions with the PBP active site. |

| Reduced outer membrane permeability (Porin loss) | Utilize alternative uptake pathways. | Conjugate Cefazedone to a siderophore to exploit bacterial iron transport systems. |

| Efflux pumps | Design molecules that are poor substrates for efflux pumps. | Modify the overall physicochemical properties (e.g., size, charge, lipophilicity) of the molecule. |

This table presents theoretical approaches based on established principles of antibiotic design. The successful development of such analogs would require extensive research and development.

The continuous effort to discover and develop novel antibiotic analogs is crucial in the fight against bacterial resistance. dataintelo.com By understanding the molecular basis of resistance, medicinal chemists can rationally design new compounds that can effectively circumvent these mechanisms and provide new therapeutic options for treating infectious diseases.

Advanced Analytical Methodologies for Research and Impurity Analysis

Chromatographic Techniques for Compound Quantification and Purity Assessment

Chromatography, particularly liquid chromatography, is the cornerstone for the quantitative analysis and purity evaluation of Cefazedone (B1668821) sodium. These methods separate Cefazedone sodium from its related substances, including precursors, degradation products, and polymers, allowing for their precise measurement.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Cefazedone sodium. cphi-online.com Method development focuses on optimizing separation parameters to achieve high resolution, specificity, and rapid analysis times. Validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.gov

A key aspect of HPLC analysis is the determination of related substances. One validated gradient elution HPLC method effectively separates impurities in Cefazedone sodium. ingentaconnect.com This method utilizes a C18 stationary phase and a mobile phase consisting of an ammonium (B1175870) dihydrogen phosphate (B84403) buffer and acetonitrile (B52724), with UV detection at 278 nm. ingentaconnect.com The method was proven to be convenient, quick, and repeatable for detecting related substances. ingentaconnect.com Another method for a new crystal form of Cefazedone sodium demonstrated the capability of HPLC to confirm high purity levels of 99.90%. google.com

Forced degradation studies are often conducted to demonstrate the stability-indicating power of an HPLC method, ensuring that all potential degradation products can be separated from the main compound. dovepress.com While specific validation parameters for Cefazedone sodium quantification are detailed in various proprietary methods, data from the closely related first-generation cephalosporin (B10832234), cefazolin (B47455) sodium, can illustrate typical performance characteristics of a validated HPLC method for this class of compounds.

Table 1: Example of HPLC Method Parameters for Cephalosporin Analysis This table illustrates typical parameters, with specific examples drawn from methods developed for Cefazedone and the related compound Cefazolin.

| Parameter | Cefazedone Sodium (Impurity Analysis) ingentaconnect.com | Cefazolin Sodium (Quantitative Analysis) unesp.br | Cefazolin Sodium (Quantitative Analysis) dovepress.com |

| Column | RP-C18 | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | Hibar® µBondapak® C18 |

| Mobile Phase | 0.02 mol·L⁻¹ ammonium dihydrogen phosphate (pH 5.0) - acetonitrile | Purified water: acetonitrile (60:40 v/v), pH 8 | Acetonitrile: monobasic sodium phosphate buffer (17:83 v/v), pH 2.5 |

| Elution Mode | Gradient | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |

| Detection (UV) | 278 nm | 270 nm | 254 nm |

| Linearity Range | Not specified | 30-80 µg/mL | 5–100 µg/mL |

| Correlation Coeff. (r²) | Not specified | 0.9999 | >0.9995 |

| LOD | 0.015 μg·mL⁻¹ | Not specified | 12.92 ng/mL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. ijsrtjournal.com This technology utilizes columns with sub-2 µm particle sizes, which operate at much higher pressures (up to 15,000 psi). calabs.us The main advantages include drastically reduced analysis times and lower solvent consumption, which increases laboratory throughput and reduces operational costs. ijsrtjournal.comlcms.cz

While specific UPLC methods for Cefazedone sodium are not extensively detailed in publicly available literature, the principles for transferring methods from HPLC to UPLC are well-established. lcms.cz An existing HPLC method for Cefazedone sodium could be adapted for a UPLC system by selecting an appropriate UPLC column with a similar stationary phase chemistry and geometrically scaling the gradient and flow rate. This would result in a much faster and more efficient analysis, which is highly beneficial for routine quality control and high-throughput screening. dshs-koeln.de UPLC systems are frequently coupled with mass spectrometry detectors, enhancing their analytical power. dshs-koeln.deresearchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool for the structural characterization of metabolites and impurities. mdpi.comnih.gov This technique offers high sensitivity and selectivity, enabling the detection and identification of trace-level compounds in complex matrices like plasma. mdpi.comnih.gov

A rapid and sensitive HPLC-MS/MS method has been successfully developed and validated for the determination of Cefazedone in human plasma. nih.gov This method is crucial for pharmacokinetic studies. The analysis is performed using electrospray ionization in positive ion mode with multiple reaction-monitoring (MRM) to ensure high specificity. nih.gov The MRM transitions monitor a specific precursor ion (the molecular ion of the target compound) and a specific product ion (a fragment generated from the precursor), providing a highly selective analytical signal. nih.gov

LC-MS/MS is also employed in toxicity studies to quantify the uptake of cephalosporins in biological models. researchgate.net The ability to simultaneously quantify the parent drug and identify unknown metabolites or impurities in a single run makes LC-MS/MS a highly efficient technique in pharmaceutical development. mdpi.comfrontiersin.org

Table 2: LC-MS/MS Method Parameters for the Determination of Cefazedone in Human Plasma nih.gov

| Parameter | Details |

| Instrument | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Column | Ultimate XB-CN (2.1mm × 150mm, 5µm) |

| Mobile Phase | Acetonitrile and 20mM ammonium acetate (B1210297) in 0.1% formic acid (15:85, v/v) |

| Flow Rate | Isocratic |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction-Monitoring (MRM) |

| MRM Transition (Cefazedone) | m/z 548.2 → 344.1 |

| MRM Transition (Internal Std.) | m/z 172.2 → 128.1 (Metronidazole) |

| Application | Pharmacokinetic study in human plasma |

Spectroscopic and Other Instrumental Methods

Spectroscopic methods are vital for both the quantitative analysis and the structural elucidation of Cefazedone sodium. These techniques are often used in conjunction with chromatography or as standalone methods for quality control.

Ultraviolet-Visible (UV/Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of pharmaceuticals. sapub.org The principle is based on the Lambert-Beer law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. sapub.org

For Cefazedone sodium, UV/Vis spectroscopy is most commonly employed as the detection method for HPLC analysis, with a detection wavelength of 278 nm being effective for identifying the parent compound and its related substances. ingentaconnect.comgoogle.com

Standalone UV/Vis spectrophotometric methods can also be developed and validated for the quantification of cephalosporins in pharmaceutical dosage forms. For the related compound cefazolin sodium, a validated method demonstrated excellent linearity, precision, and accuracy. sapub.orgscispace.comresearchgate.net Such methods typically involve dissolving the sample in a suitable solvent, like purified water, and measuring the absorbance at the wavelength of maximum absorption (λmax), which for cefazolin sodium is approximately 271 nm. sapub.orgscispace.com

Table 3: Example of a Validated UV/Vis Spectrophotometric Method for Cefazolin Sodium sapub.orgscispace.com This table illustrates typical parameters for a quantitative UV/Vis method for a first-generation cephalosporin.

| Parameter | Details |

| Instrument | UV-Vis Spectrophotometer |

| Solvent | Purified Water |

| Wavelength (λmax) | ~271 nm |

| Linearity Range | 8 - 28 µg/mL |

| Correlation Coefficient (r) | 0.9999 |

| Application | Quantification in powder for injectable solution |

Infrared (IR) spectroscopy is a powerful technique for the structural characterization of molecules. It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds and functional groups within the molecule. The resulting IR spectrum serves as a unique "molecular fingerprint" that can be used to identify a compound by comparing its spectrum to that of a reference standard. sapub.org

The IR spectrum of Cefazedone sodium would exhibit characteristic absorption bands corresponding to its key functional groups, such as the β-lactam ring, amide groups, carboxylic acid salt, and thiadiazole ring. While a specific, fully elucidated spectrum for Cefazedone sodium is not publicly detailed, the analysis of the closely related cefazolin sodium provides a clear example of the expected characteristic bands for a cephalosporin. sapub.orgresearchgate.net

Near-infrared (NIR) spectroscopy, a related technique, has also been applied to the analysis of cephalosporins for the rapid, non-destructive determination of content and for studying different crystal forms (polymorphism). researchgate.netresearchgate.networldscientific.com

Table 4: Characteristic Infrared (IR) Absorption Bands for Functional Groups in Cefazolin Sodium sapub.org This table provides an example of IR band assignments expected to be similar for Cefazedone sodium.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3419, 3282 | N-H stretch | Amine/Amide |

| 3229, 3056 | =C-H stretch | Aromatic/Vinylic C-H |

| 1761 | C=O stretch | β-Lactam Carbonyl |

| 1671 | C=O stretch | Amide I band |

| 1600, 1540, 1490 | C=C stretch | Aromatic Ring |

| 1600, 1386 | COO⁻ stretch | Carboxylate Salt |

Spectrofluorimetry in Analytical Research

Spectrofluorimetry is a highly sensitive and selective analytical technique used for the determination of fluorescent compounds. While Cefazedone sodium itself is not natively fluorescent, derivatization reactions can be employed to introduce a fluorescent tag, enabling its quantification at low concentrations. ekb.eg This methodology is based on the reaction of a non-fluorescent analyte with a fluorogenic reagent to produce a highly fluorescent derivative. ekb.eg The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte.

The application of spectrofluorimetry for the analysis of cephalosporins often involves a nucleophilic substitution reaction with a reagent like 1,2-naphthoquinone-4-sulfonic acid (NQS) or 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium. ekb.egnih.govnih.gov The resulting fluorescent product can then be measured at specific excitation and emission wavelengths.

Key parameters that are optimized to ensure the accuracy and precision of the method include pH, temperature, reaction time, and the concentration of the derivatizing agent. nih.gov For instance, in the analysis of other cephalosporins like cefixime (B193813) and cefotaxime (B1668864) sodium, the reaction with NQS is carried out at pH values of 12.0 and 13.0, respectively. nih.gov The fluorescent derivatives are then extracted using a solvent such as chloroform (B151607) before measurement. nih.govnih.gov This technique offers low detection limits, often in the nanogram per milliliter (ng/mL) range, making it suitable for trace analysis in pharmaceutical formulations. nih.govnih.gov

The table below illustrates typical parameters for the spectrofluorimetric analysis of various cephalosporins, which could be adapted for Cefazedone sodium.

| Parameter | Cefixime | Cephalexine | Cefotaxime Sodium | Cefadroxile | Cefuroxime Sodium |

| Derivatizing Agent | NQS | NQS | NQS | NQS | NQS |

| pH | 12.0 | 13.0 | 13.0 | - | - |

| Excitation λ (nm) | 520 | 455 | 490 | 470 | 460 |

| Emission λ (nm) | 600 | 580 | 580 | 610 | 605 |

| Concentration Range | 10-35 ng/mL | 10-60 ng/mL | 20-45 ng/mL | 20-70 ng/mL | 15-40 ng/mL |

| Detection Limit | 2.02 ng/mL | 2.09 ng/mL | 2.30 ng/mL | 4.46 ng/mL | 3.02 ng/mL |

This data is based on studies of other cephalosporins and is presented here as an illustrative example of the method's capabilities. nih.govnih.gov

Bioanalytical Methodologies for Impurity and Degradant Characterization

Bioanalytical methods are crucial for evaluating the biological impact of impurities and degradation products that may be present in pharmaceutical substances. pmda.go.jp These methods help in understanding the toxicity profile of such compounds, providing a basis for setting appropriate quality control limits. nih.govresearchgate.net

Zebrafish Embryo Toxicity Testing for Impurities and Precursors (e.g., 2-mercapto-5-methyl-1,3,4-thiadiazole)

The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for toxicity screening of drug impurities due to its rapid development, transparency, and genetic homology with humans. scielo.brresearchgate.net Research has specifically utilized this model to evaluate the toxicity of Cefazedone sodium and its precursors, most notably 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) (MMTD). nih.govresearchgate.net

MMTD is a side-chain precursor of Cefazedone and can be present in the final product as a residual impurity or be formed through degradation. nih.govresearchgate.net Studies have demonstrated that the teratogenic effects of Cefazedone sodium on zebrafish embryonic development are directly associated with the MMTD structure. nih.govresearchgate.net These effects primarily involve interference with the development of tissues and organs derived from the embryonic ectoderm and mesoderm. nih.govresearchgate.net

Observed teratogenic effects in zebrafish embryos exposed to Cefazedone and MMTD include:

Pigmentation problems scielo.br

Opaque yolk sac scielo.br

Heart defects and pericardial edema scielo.br

Hemorrhages in the brain scielo.br

Bent spine scielo.br

Poor swimming activity scielo.br

The research underscores the importance of controlling MMTD levels in Cefazedone sodium preparations. nih.govresearchgate.net The minimum teratogenic concentration of MMTD was found to be tenfold lower than that of cefazolin sodium (a related cephalosporin), leading to recommendations for a stricter acceptable daily intake for MMTD. nih.govresearchgate.net

The following table summarizes findings from zebrafish embryo toxicity tests on Cefazedone and related impurities.

| Compound | Model | Key Findings | Toxic Functional Group | Reference |

| Cefazedone sodium | Zebrafish Embryo | Teratogenic effects observed, including heart defects, bent spine, and pigmentation issues. | Associated with the MMTD structure. | nih.govresearchgate.netscielo.br |

| 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) | Zebrafish Embryo | Identified as the main toxic functional group for embryo deformities. | MMTD structure itself. | nih.govresearchgate.netfrontiersin.org |

| Cefazolin sodium | Zebrafish Embryo | Similar teratogenic effects to Cefazedone, linked to the MMTD side chain. | MMTD structure. | nih.govresearchgate.netfrontiersin.org |

In Vitro Assays for Residual Precursors and Degradation Products

In vitro assays serve as a critical tool for the initial screening and characterization of the potential toxicity of residual precursors and degradation products in drug substances. researchgate.net These assays are conducted in a controlled environment outside a living organism, often using cell cultures or microorganisms. They provide a means to assess specific toxicological endpoints, such as mutagenicity. researchgate.net

For instance, the bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method to evaluate the genotoxic potential of chemical substances. researchgate.net While specific in vitro assay data for Cefazedone sodium's precursors are not detailed in the provided context, the principles of such testing are broadly applicable. The Ames test uses specific strains of bacteria (e.g., Salmonella typhimurium) to detect mutations caused by a test compound, indicating its potential to be a carcinogen. researchgate.net

The development and validation of bioanalytical methods are guided by regulatory frameworks which emphasize the need to assess selectivity against potential interferences from metabolites and degradation products. pmda.go.jpjapsonline.comeuropa.eu If known degradation products or impurities are identified, their potential to interfere with the quantification of the active analyte must be evaluated. japsonline.com In cases where these impurities are not available for testing, biological samples from subjects who have been administered the drug can be used to verify the selectivity of the analytical method. japsonline.com

Complementary analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are often employed alongside in vitro assays. researchgate.netnih.gov LC-MS/MS can identify and quantify specific impurities and degradation products in various biological matrices, providing crucial data that can be correlated with the findings from in vitro toxicity studies. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Molecular Design

Elucidation of Key Structural Features for Antimicrobial Efficacy

The effectiveness of cefazedone (B1668821) as an antibiotic is not coincidental but rather the result of specific chemical features working in concert.

A prominent feature of the cefazedone molecule is the 1,3,4-thiadiazole (B1197879) ring. mdpi.comresearchgate.net This heterocyclic nucleus is a known pharmacophore in medicinal chemistry, contributing to the broad-spectrum antibiotic action of drugs like cefazedone and cefazolin (B47455). mdpi.comresearchgate.netresearchgate.net The inclusion of a thiadiazole ring can enhance the liposolubility of a compound due to the sulfur atom, and its mesoionic character may improve its ability to cross cellular membranes. imist.ma The 1,3,4-thiadiazole moiety is considered a "privileged scaffold" in drug design, valued for its diverse biological activities which extend beyond antimicrobial to include anti-inflammatory, anticancer, and antiviral properties. mdpi.comimist.ma

The nature, number, and position of substituents on the core structure of a drug molecule can significantly modulate its activity. patsnap.com For cephalosporins, the C-3 and C-7 side chains are primary determinants of their toxic functional groups and can act independently or synergistically. researchgate.netresearchgate.net

In the case of cefazedone, the 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) (MMTD) at the 3'-side chain is a critical component. nih.gov Studies have indicated that this MMTD structure is associated with the teratogenic effects observed in zebrafish embryos, highlighting the dual role of structural components in both efficacy and toxicity. researchgate.netnih.gov

Furthermore, modifications to the core structure, such as the introduction of a 7α-methoxy group in some cephem antibiotics, have been shown to enhance in vivo activity against certain bacteria, even when in vitro activity is similar to their demethoxy counterparts. oup.com This suggests that substituents can influence pharmacokinetic properties, leading to improved efficacy in a biological system. oup.com The antibacterial activity of related compounds, such as quinoline (B57606) derivatives, has been shown to be influenced by electron-donating or electron-withdrawing substituents on the phenyl ring. scienceopen.com

Molecular Docking and Computational Modeling Studies

Computational techniques like molecular docking and in silico screening are invaluable tools in modern drug discovery, offering insights into drug-receptor interactions and guiding the optimization of lead compounds.

The primary mechanism of action for cefazedone, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. patsnap.compatsnap.com This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. patsnap.compatsnap.commcmaster.ca The inhibition of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. patsnap.compatsnap.com